- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)
947248-49-9 structure
Product Name:6-iodoimidazo[1,2-a]pyridin-2-amine
CAS-Nr.:947248-49-9
MF:C7H6IN3
MW:259.047112941742
MDL:MFCD14706543
CID:1026434
PubChem ID:22326845
Update Time:2025-08-02
6-iodoimidazo[1,2-a]pyridin-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
- 6-iodoimidazo[1,2-a]pyridin-2-amine
- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)
- WLZ3086
- SB10098
- 2-Amino-6-iodoimidazo[1,2-a]pyridine
- AS-42364
- MFCD14706543
- A857289
- 947248-49-9
- AKOS037629528
- 6-iodoimidazo[1,2-a]pyridine-2-amine
- SCHEMBL3138257
- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine
- CTFSFUSMLGMIPV-UHFFFAOYSA-N
- SY036443
- CS-0050184
-
- MDL: MFCD14706543
- Inchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
- InChI-Schlüssel: CTFSFUSMLGMIPV-UHFFFAOYSA-N
- Lächelt: IC1C=CC2=NC(=CN2C=1)N
Berechnete Eigenschaften
- Genaue Masse: 258.96064g/mol
- Monoisotopenmasse: 258.96064g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 153
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 43.3Ų
6-iodoimidazo[1,2-a]pyridin-2-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109174-1g |
2-AMino-6-iodo-iMidazo[1,2-a]pyridine |
947248-49-9 | 95+% | 1g |
$960 | 2021-08-06 | |
| Chemenu | CM109174-5g |
2-AMino-6-iodo-iMidazo[1,2-a]pyridine |
947248-49-9 | 95+% | 5g |
$2303 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05765-5g |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 95% | 5g |
$1040 | 2023-09-07 | |
| abcr | AB513709-250 mg |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 250MG |
€389.60 | 2023-04-18 | ||
| abcr | AB513709-1 g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 1g |
€727.20 | 2023-04-18 | ||
| Chemenu | CM109174-250mg |
2-AMino-6-iodo-iMidazo[1,2-a]pyridine |
947248-49-9 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM109174-1g |
2-AMino-6-iodo-iMidazo[1,2-a]pyridine |
947248-49-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TRC | I737883-5mg |
6-Iodoimidazo[1,2-A]pyridin-2-amine |
947248-49-9 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737883-10mg |
6-Iodoimidazo[1,2-A]pyridin-2-amine |
947248-49-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I737883-50mg |
6-Iodoimidazo[1,2-A]pyridin-2-amine |
947248-49-9 | 50mg |
$ 250.00 | 2022-06-04 |
6-iodoimidazo[1,2-a]pyridin-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referenz
- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ; 16 h, rt
Referenz
- Fragment based discovery of a novel and selective PI3 kinase inhibitor, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Referenz
- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Referenz
- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Referenz
- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux
Referenz
- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
Referenz
- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
Referenz
- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,
6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials
- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-
- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate
- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide
- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide
6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products
6-iodoimidazo[1,2-a]pyridin-2-amine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine
Bestellnummer:A857289
Bestandsstatus:in Stock
Menge:10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:05
Preis ($):2243.0
Email:sales@amadischem.com
6-iodoimidazo[1,2-a]pyridin-2-amine Verwandte Literatur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine
Reinheit:99%
Menge:10g
Preis ($):2243.0